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Compound of Interest

Ethyl 6-bromo-3-
Compound Name:
coumarincarboxylate

Cat. No. 81219299

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,
and Mass Spectrometry) and a detailed experimental protocol for the synthesis of Ethyl 6-
bromo-3-coumarincarboxylate. This coumarin derivative is a valuable building block in
medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 6-bromo-3-
coumarincarboxylate. Where experimental data for the target molecule is not available, data
from closely related compounds is used for predictive purposes and is duly noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data
1H NMR (Proton NMR)
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Chemical Shift . . .
Multiplicity Integration Assignment Notes
(3) ppm
Expected
downfield shift
) due to
~8.50 Singlet 1H H-4 o
deshielding by
the carbonyl
group.
~7.80 Doublet 1H H-5
Doublet of
~7.65 1H H-7
Doublets
~7.30 Doublet 1H H-8
Ethyl ester
4.41 Quartet 2H -OCH2CHs methylene
protons.
) Ethyl ester
141 Triplet 3H -OCH2CHs

methyl protons.

Note: The chemical shifts for the aromatic protons (H-4, H-5, H-7, H-8) are estimated based on
the known values for similar 6-bromo-coumarin derivatives.

13C NMR (Carbon NMR)
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Chemical Shift (6) ppm Assignment Notes

~163 C=0 (ester)

~156 C=0 (lactone)

~148 C-8a

~145 C-4

~130 C-7

~128 C-5

120 c6 Carbon bearing the bromine
atom.

~118 C-4a

~117 C-3

~115 C-8

61.4 -OCH2CHs Ethyl ester methylene carbon.

14.4 -OCH2CHs Ethyl ester methyl carbon.

Note: The chemical shifts for the aromatic carbons are predictive and based on the analysis of

related coumarin structures.

Table 2: Infrared (IR) Spectroscopy Data
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~1740-1720 Strong C=0 stretch (ester carbonyl)
~1720-1700 Strong C=0 stretch (lactone carbonyl)

~1610, 1570, 1480

Medium-Strong

C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)
~1100 Strong C-O-C stretch (lactone ether)
) C-H bend (aromatic, out-of-
~830 Medium
plane)
~600-500 Medium C-Br stretch

Table 3: Mass Spectrometry (MS) Data

m/z Ratio Proposed Fragment
[M]* (Molecular ion peak, bromine isotope
296/298
pattern)
251/253 [M - OCH2CHs]*
223/225 [M - COOCH2CHs]*
195/197 [M - COOCH2CHs - COJ*
144 [M - Br - COOCH2CHs]*

Experimental Protocols
Synthesis of Ethyl 6-bromo-3-coumarincarboxylate via

Knoevenagel Condensation

This protocol outlines a general and effective method for the synthesis of Ethyl 6-bromo-3-

coumarincarboxylate.

Materials:
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e 5-Bromosalicylaldehyde

e Diethyl malonate

» Piperidine

» Ethanol

e Hydrochloric acid (HCI)

e Sodium bicarbonate (NaHCO3)

e Anhydrous magnesium sulfate (MgSOa)
e Dichloromethane (CH2Cl2)

« Silica gel for column chromatography
e Hexane

o Ethyl acetate

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-
bromosalicylaldehyde (1 equivalent) in ethanol.

» Addition of Reagents: To this solution, add diethyl malonate (1.2 equivalents) followed by a
catalytic amount of piperidine (0.1 equivalents).

o Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture
with dilute HCI, which will cause the product to precipitate.

« |solation: Filter the crude product and wash with cold water.

e Purification:
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o Dissolve the crude product in dichloromethane.

o Wash the organic layer with a saturated solution of sodium bicarbonate and then with
brine.

o Dry the organic layer over anhydrous magnesium sulfate and filter.
o Concentrate the filtrate under reduced pressure to obtain the crude solid.

o Further purify the solid by column chromatography on silica gel using a hexane-ethyl
acetate solvent system as the eluent.

e Characterization: Confirm the structure and purity of the final product using NMR, IR, and
Mass Spectrometry.

Visualizations
Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully
characterized final product.
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Workflow for Synthesis and Characterization
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Caption: Synthesis and Characterization Workflow.
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General Analytical Workflow

This diagram outlines the general workflow for the spectroscopic analysis of the synthesized

compound.

Analytical Workflow
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Caption: General Analytical Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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